molecular formula C19H19N3O B2654803 N-cyclohexylphenazine-1-carboxamide CAS No. 314028-36-9

N-cyclohexylphenazine-1-carboxamide

Cat. No.: B2654803
CAS No.: 314028-36-9
M. Wt: 305.381
InChI Key: COGDTQXFONCSLB-UHFFFAOYSA-N
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Description

N-cyclohexylphenazine-1-carboxamide is a phenazine derivative known for its broad-spectrum biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit antifungal, antibacterial, and antitumor properties .

Properties

IUPAC Name

N-cyclohexylphenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h4-6,9-13H,1-3,7-8H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGDTQXFONCSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylphenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods using engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylphenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroquinones .

Scientific Research Applications

N-cyclohexylphenazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexylphenazine-1-carboxamide involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets various molecular pathways, including those involved in oxidative stress and DNA synthesis .

Comparison with Similar Compounds

Biological Activity

N-Cyclohexylphenazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a phenazine core substituted with a cyclohexyl group and a carboxamide functional group, contributing to its unique biological properties.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that phenazine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against certain bacterial strains.
  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Inhibition of Mycobacterium tuberculosis : The compound displayed notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.
CompoundMIC (µg/mL)Target Pathogen
This compound32Mycobacterium tuberculosis

This data suggests that this compound could serve as a lead compound for developing new antimycobacterial agents.

Antitumor Activity

The antitumor properties of this compound have been investigated through various in vitro studies. For example:

  • Cell Line Studies : The compound was tested against several cancer cell lines, including U937 (human myeloid leukemia) and others. Results indicated significant inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
U93725
HeLa30
MCF-720

These findings suggest that this compound may act as a cytotoxic agent against specific cancer types.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS, which can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antitumor effects.

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics.
  • Anticancer Efficacy in Animal Models : In vivo studies using animal models showed that treatment with this compound resulted in reduced tumor size and improved survival rates, supporting its potential as an anticancer agent.

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